molecular formula C10H19NO3 B5111632 Ethyl 2-(2-ethylbutanoylamino)acetate CAS No. 6109-02-0

Ethyl 2-(2-ethylbutanoylamino)acetate

Cat. No.: B5111632
CAS No.: 6109-02-0
M. Wt: 201.26 g/mol
InChI Key: MAOWFWDQHHSWHM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethylbutanoylamino)acetate is an organic compound featuring an ethyl ester backbone substituted with an acetamide group bearing a 2-ethylbutanoyl moiety. Its structure comprises a central glycine derivative (aminoacetate) esterified with ethanol and acylated by 2-ethylbutanoyl chloride.

Properties

IUPAC Name

ethyl 2-(2-ethylbutanoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-4-8(5-2)10(13)11-7-9(12)14-6-3/h8H,4-7H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOWFWDQHHSWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367467
Record name ethyl 2-(2-ethylbutanoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6109-02-0
Record name ethyl 2-(2-ethylbutanoylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-ethylbutanoylamino)acetate can be synthesized through a nucleophilic acyl substitution reaction. This involves reacting an acid chloride with an alcohol. The general reaction is as follows: [ \text{RCOCl} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{HCl} ] In this case, the acid chloride is 2-ethylbutanoyl chloride, and the alcohol is ethyl glycolate. The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid by-product.

Industrial Production Methods: Industrial production of esters like this compound often involves the Fischer esterification process. This method uses a carboxylic acid and an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water: [ \text{RCOOH} + \text{R’OH} \rightarrow \text{RCOOR’} + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(2-ethylbutanoylamino)acetate can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Hydrolysis: 2-ethylbutanoic acid and ethanol.

    Reduction: 2-ethylbutanol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2-ethylbutanoylamino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 2-(2-ethylbutanoylamino)acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules. The amide group can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

The following analysis compares Ethyl 2-(2-ethylbutanoylamino)acetate with structurally related esters and acetamide derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Molecular Comparisons

Table 1: Key Properties of this compound and Analogs
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Applications/Findings References
This compound 2-ethylbutanoylamino C₁₀H₁₉NO₃ 201.26 Research intermediate (hypothesized) N/A
Ethyl 2-phenylacetoacetate Phenylacetoacetyl C₁₂H₁₄O₃ 206.24 Precursor for phenylacetone synthesis
Ethyl 2-ethylacetoacetate Ethylacetoacetyl C₈H₁₄O₃ 158.20 Organic synthesis intermediate
Ethyl 2-(2-phenylacetamido)acetate Phenylacetamido C₁₂H₁₅NO₃ 221.25 Pharmaceutical research candidate
Ethyl 2-(diethylamino)-2-phenylacetate Diethylamino-phenylacetyl C₁₄H₂₁NO₂ 235.32 Potential CNS-active agent
Key Observations:
  • Substituent Effects: Branched vs. Amide vs. Ester Linkages: Acetamide derivatives (e.g., Ethyl 2-(2-phenylacetamido)acetate ) exhibit higher polarity than acetoacetates (e.g., Ethyl 2-ethylacetoacetate ), influencing their partition coefficients and bioavailability.
  • Synthetic Routes: Ethyl 2-phenylacetoacetate is synthesized via Claisen condensation, while acetamide analogs (e.g., Ethyl 2-(benzoylamino)acetate derivatives) are often prepared through nucleophilic acyl substitution .

Functional and Application-Based Comparisons

Pharmaceutical Relevance
  • Ethyl 2-phenylacetoacetate : A critical precursor in synthesizing phenylacetone, a regulated amphetamine precursor .
Crystallographic and Analytical Data

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